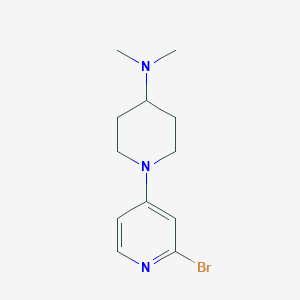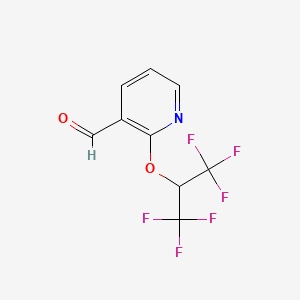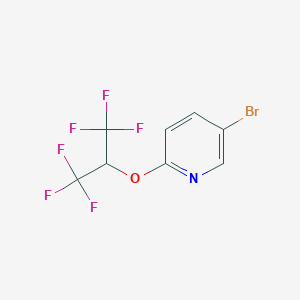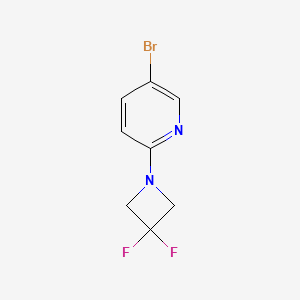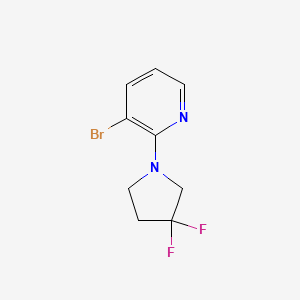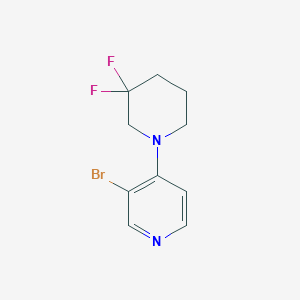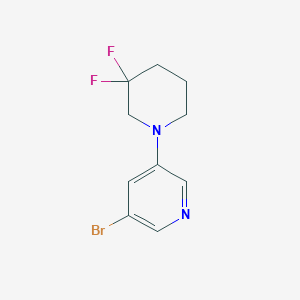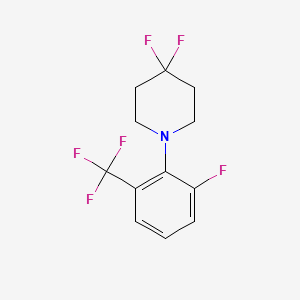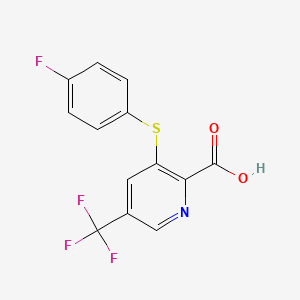
3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
Übersicht
Beschreibung
The compound “3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid” is an organic molecule with several functional groups. It contains a pyridine ring, a carboxylic acid group, a phenyl ring with a fluorine substituent, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the aromatic rings and the carboxylic acid group, which could have implications for its reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Polysubstituted Pyridines : Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, a closely related compound, demonstrates how similar polysubstituted pyridines can adopt nearly planar structures and form stable crystal structures through intermolecular interactions like C—H⋯O and C—H⋯π interactions (Suresh et al., 2007).
Chemical Synthesis and Reactions
- Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, involving multiple steps including reaction with phosphorus sulfide and methyl iodide, indicates the potential for creating a variety of derivatives from similar compounds (Bradiaková et al., 2009).
- Trifluoromethyl Substituted Acids : Research on the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids provides insights into strategies for synthesizing similar compounds, emphasizing the role of trifluoromethyl groups in chemical modifications (Cottet et al., 2003).
Photoluminescent Properties
- Iridium(III) Complexes : The study of green-emitting iridium(III) complexes containing similar sulfanyl-functionalized ligands highlights the potential of such compounds in developing photoluminescent materials (Constable et al., 2014).
Medicinal Chemistry
- Aurora Kinase Inhibitors : Though this research is not directly related to the specific compound, it provides an example of how structurally similar compounds can be explored in the development of therapeutic agents, particularly in cancer treatment (ヘンリー,ジェームズ, 2006).
Antibacterial Agents
- Pyridonecarboxylic Acids : Research into pyridonecarboxylic acids as antibacterial agents, though not directly about the specific compound, shows the potential of related compounds in developing new antibacterial therapies (Egawa et al., 1984).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXJCEFISAJFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



